[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Description
[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[2,1-b][1,3,4]thiadiazole core substituted with an ethyl group at position 2 and an ethylamine side chain at position 6, stabilized as a dihydrochloride salt. Its molecular formula is C₈H₁₂N₄S·2HCl (calculated molecular weight: ~269.2 g/mol). The compound is synthesized via condensation reactions involving hydroxylamine hydrochloride and ethyl-substituted precursors under reflux conditions, as inferred from analogous synthetic routes .
Properties
IUPAC Name |
2-(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4S.2ClH/c1-2-7-11-12-5-6(3-4-9)10-8(12)13-7;;/h5H,2-4,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKQMNLNQPFHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(N=C2S1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The current article reviews the biological activity of this specific compound based on available research findings.
- Molecular Formula : C₈H₁₄Cl₂N₄S
- Molecular Weight : 218.70704 g/mol
- CAS Number : 1332528-50-3
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains. A study highlighted that derivatives with a 1,3,4-thiadiazole moiety demonstrated higher antimicrobial activity compared to standard drugs .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| A1 | Staphylococcus aureus | Significant |
| A2 | Escherichia coli | Substantial |
| B2 | Pseudomonas aeruginosa | Moderate |
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been a focus of recent studies. For instance, compounds similar to this compound have shown promising results against various cancer cell lines such as HepG-2 and A-549. The IC50 values for these compounds were reported as follows:
The mechanisms through which these compounds exert their effects include:
- Inhibition of DNA and RNA synthesis without affecting protein synthesis.
- Interaction with key kinases involved in tumorigenesis.
These actions contribute to the potential use of these compounds in cancer therapy and highlight their importance in drug development .
Case Studies
Several studies have evaluated the biological activity of thiadiazole derivatives:
- Antimicrobial Evaluation :
- Anticancer Studies :
Scientific Research Applications
Research indicates that derivatives of thiadiazole, including [2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride, exhibit a range of biological activities:
-
Antimicrobial Activity :
- Studies have demonstrated that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, a study evaluated various thiadiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by these pathogens .
-
Anticancer Potential :
- Thiadiazole derivatives have been investigated for their anticancer properties. The unique imidazole ring structure may enhance the interaction with biological targets involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that such compounds could inhibit tumor growth in various cancer models .
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Evaluation
In a systematic study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, several thiadiazole derivatives were synthesized and screened for antimicrobial activity. The study found that specific compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| A1 | 8 | Staphylococcus aureus |
| A2 | 9 | Escherichia coli |
| A3 | 5 | Pseudomonas aeruginosa |
This data suggests that modifications to the thiadiazole structure can enhance antimicrobial efficacy .
Case Study 2: Anticancer Activity
A recent publication explored the anticancer effects of various thiadiazole derivatives, including those with imidazole substitutions. The study reported that these compounds inhibited cell proliferation in several cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular formulas, and physicochemical properties of the target compound with its closest analogs:
Key Observations :
- Core Heterocycle : The target compound and its analogs differ in their fused ring systems. Imidazo[2,1-b][1,3,4]thiadiazole (target) includes a thiadiazole ring, whereas imidazo[2,1-b][1,3]thiazole analogs have a thiazole ring, altering electronic properties and bioavailability .
- Substituent Effects : Ethyl/methyl groups at position 2 influence lipophilicity (logP), with ethyl enhancing membrane permeability compared to methyl . Ethylamine side chains (vs. methylamine) may improve solubility in aqueous media due to increased hydrogen bonding .
Antitubercular Activity
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives, such as 10-(2-phenyl-imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-10H-phenothiazine, demonstrated MIC values of 1.56–3.12 µg/mL against Mycobacterium tuberculosis H37Rv, attributed to the electron-deficient thiadiazole core enhancing target binding . The target compound’s ethyl substituent may further optimize activity by balancing lipophilicity and solubility .
- Thiazole-based analogs (e.g., [2,3-dimethylimidazo[2,1-b][1,3]thiazole derivatives]) showed moderate activity (MIC: 6.25–12.5 µg/mL), suggesting thiadiazole cores are more potent in antitubercular applications .
Q & A
Q. What synthetic strategies are effective for preparing [2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves two key steps:
Core Formation : React 2-amino-5-bromo-1,3,4-thiadiazole with ω-bromo-acetophenone in DMF at 80°C for 12 hours to form the imidazo[2,1-b][1,3,4]thiadiazole core via nucleophilic substitution .
Amine Functionalization : Introduce the ethylamine side chain using bromoethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMSO at 60°C for 8 hours).
Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt.
Q. Optimization Tips :
- Use polar aprotic solvents (DMF/DMSO) to enhance nucleophilicity.
- Monitor reactions via TLC or HPLC to minimize byproducts.
- Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallize the final product from ethanol/ether (85–90% yield) .
Q. What analytical techniques are critical for validating the structure and purity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : Confirm the imidazo-thiadiazole core (¹H NMR: δ 7.8–8.2 ppm for aromatic protons; ¹³C NMR: δ 150–160 ppm for thiadiazole carbons) and ethylamine chain (δ 2.8–3.5 ppm for CH₂NH₂) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 241.14 (free base) and adducts consistent with dihydrochloride formation.
- HPLC : Use a C18 column with acetonitrile/water + 0.1% TFA gradient to verify purity ≥95% .
- Thermal Analysis : DSC/TGA confirms thermal stability up to 200°C, ruling out hydrate formation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay systems for imidazo[2,1-b][1,3,4]thiadiazole derivatives?
Methodological Answer: Contradictions may arise from assay-specific factors:
Cellular Context : Compare activity in isogenic cell lines (e.g., P-gp-overexpressing vs. parental lines) to assess transporter-mediated efflux .
Pharmacokinetic Profiling : Quantify intracellular concentrations via LC-MS/MS to correlate with observed efficacy .
Target Validation : Use CRISPR-Cas9 knockout models or cellular thermal shift assays (CETSA) to confirm on-target effects. For example, resolved VEGFR-2 inhibition discrepancies using CETSA .
Q. What computational strategies improve the accuracy of molecular docking studies for predicting kinase inhibition (e.g., VEGFR-2)?
Methodological Answer: Key steps include:
Protein Preparation : Use high-resolution crystal structures (e.g., PDB 4ASD) and optimize protonation states at pH 7.4 with tools like Epik.
Flexible Docking : Employ Glide XP mode to allow sidechain mobility in the ATP-binding pocket.
Validation : Benchmark against known inhibitors (e.g., flufenamic acid derivatives in ) and correlate docking scores (Glide GScore) with experimental IC₅₀ values .
Molecular Dynamics (MD) : Run 20-ns simulations to assess binding stability, followed by MM-GBSA calculations for binding free energy (ΔG) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer: Focus on modifying key regions:
- Imidazo-Thiadiazole Core : Electron-withdrawing groups (e.g., -Cl at position 6) enhance kinase binding ().
- Ethylamine Side Chain : Secondary amines improve solubility and target engagement (e.g., piperazine substitutions in ).
- Salt Form : Dihydrochloride salts increase bioavailability compared to free bases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
